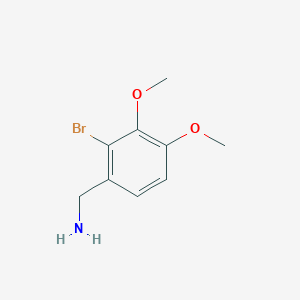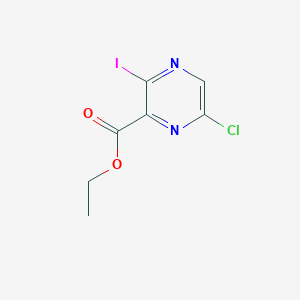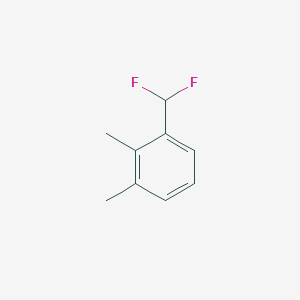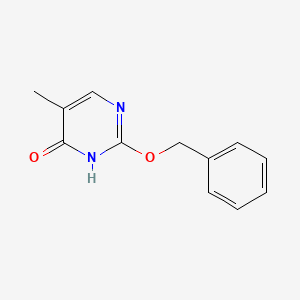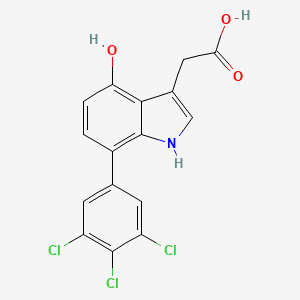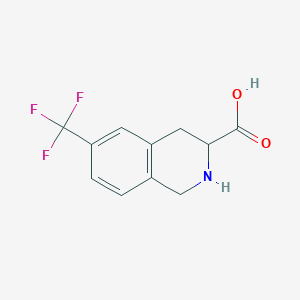
6-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is a chemical compound that belongs to the class of tetrahydroisoquinolines This compound is characterized by the presence of a trifluoromethyl group attached to the tetrahydroisoquinoline ring system The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the chemical and biological properties of the compound
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the use of trifluoromethylation reactions, where a trifluoromethyl group is introduced into the tetrahydroisoquinoline ring system. This can be accomplished using reagents such as trifluoromethyltrimethylsilane or trifluoromethyl iodide in the presence of a suitable catalyst .
Another approach involves the use of Suzuki–Miyaura coupling reactions, where a boron reagent is used to introduce the trifluoromethyl group into the tetrahydroisoquinoline ring system . This method is known for its mild reaction conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
6-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic reagents such as sodium methoxide and potassium tert-butoxide can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions can yield ketones or carboxylic acids, while reduction reactions can produce alcohols or amines.
科学的研究の応用
6-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets due to the presence of the trifluoromethyl group.
Materials Science: The compound’s unique electronic properties make it a candidate for use in the development of advanced materials, such as organic semiconductors and fluorinated polymers.
Biological Research: The compound is used in studies investigating the effects of trifluoromethyl groups on biological systems, including enzyme inhibition and receptor binding.
作用機序
The mechanism of action of 6-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid involves its interaction with molecular targets in biological systems. The trifluoromethyl group can enhance the compound’s binding affinity to specific receptors or enzymes by increasing its lipophilicity and electronic effects . This can lead to the modulation of various biochemical pathways, including inhibition of enzyme activity and alteration of receptor signaling .
類似化合物との比較
Similar Compounds
Trifluoromethylated Isoquinolines: Compounds with similar structures but different substitution patterns on the isoquinoline ring.
Trifluoromethylated Benzoic Acids: Compounds with a trifluoromethyl group attached to a benzoic acid core.
Uniqueness
6-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is unique due to its specific combination of the trifluoromethyl group and the tetrahydroisoquinoline ring system. This combination imparts distinct electronic and steric properties, making it a valuable compound for various applications in medicinal chemistry and materials science .
特性
分子式 |
C11H10F3NO2 |
|---|---|
分子量 |
245.20 g/mol |
IUPAC名 |
6-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C11H10F3NO2/c12-11(13,14)8-2-1-6-5-15-9(10(16)17)4-7(6)3-8/h1-3,9,15H,4-5H2,(H,16,17) |
InChIキー |
HJLCNNXUODCNJM-UHFFFAOYSA-N |
正規SMILES |
C1C(NCC2=C1C=C(C=C2)C(F)(F)F)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



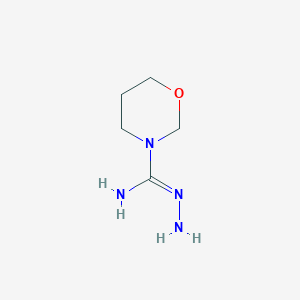

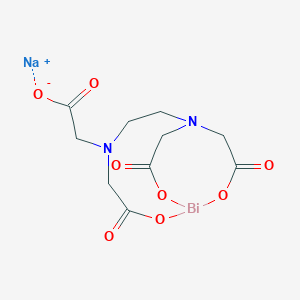
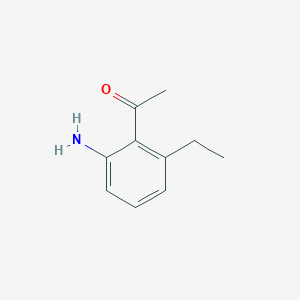
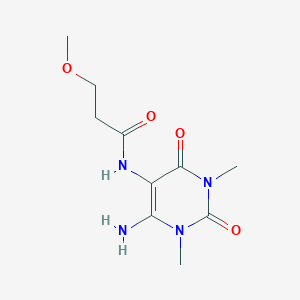

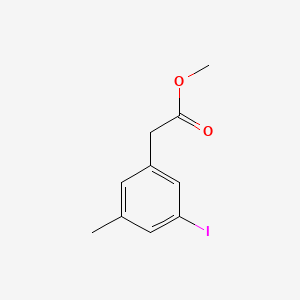
![1,4-Bis[(4-chlorophenyl)sulfanyl]-5,8-dihydroxyanthracene-9,10-dione](/img/structure/B13123759.png)
